4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride
Overview
Description
“4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride” is a chemical compound that can be used for pharmaceutical testing . It has a molecular formula of C16H23ClN2O3 .
Synthesis Analysis
The synthesis of this compound could involve the use of a pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The structure also includes a benzoyl group and a morpholine ring .Scientific Research Applications
Anti-Nociceptive and Anti-Inflammatory Activity
Research by Doğruer et al. (1998) explored various acetic acid derivatives, including compounds similar to 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride. They discovered that certain derivatives exhibited potent anti-nociceptive and anti-inflammatory activities, with some showing toxic potential. This study indicates the potential therapeutic applications of such compounds in pain and inflammation management Doğruer, Unlü, Şahin, & Yeşilada, 1998.
DNA-PK and PI3K Inhibition
Morrison et al. (2014) conducted a study on morpholino-substituted-benzoxazines, closely related to the compound . They discovered that these compounds could inhibit DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K), indicating their potential use in targeting specific cellular pathways, possibly relevant for cancer research Morrison, Belz, Ihmaid, Al-Rawi, & Angove, 2014.
Lanthanoid Chelate Studies
Roy and Nag (1978) investigated 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone, a compound structurally related to this compound. Their work focused on the formation of complexes with lanthanoids, essential for understanding the coordination chemistry and potential applications in material science Roy & Nag, 1978.
Enamine Chemistry
Ahmed and Hickmott (1979) researched the reaction of αβ-unsaturated acid chlorides with enamines derived from similar compounds. They explored synthesizing substituted adamantane-2,4-diones and bicyclo[2.2.2]octan-2-ones, contributing to the field of organic synthesis and providing insights into the reactivity of such structures Ahmed & Hickmott, 1979.
Heterocyclic Enaminonitrile Reactions
Yamagata, Takaki, and Yamazaki (1992) studied the reactions of 4,5-dihydro-2-morpholino- and -2-pyrrolidino-3-furancarbonitriles, akin to the compound . Their research contributes to the understanding of heterocyclic enaminonitrile chemistry, which is significant in pharmaceutical and agrochemical industries Yamagata, Takaki, & Yamazaki, 1992.
Properties
IUPAC Name |
morpholin-4-yl-[4-(pyrrolidin-2-ylmethoxy)phenyl]methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3.ClH/c19-16(18-8-10-20-11-9-18)13-3-5-15(6-4-13)21-12-14-2-1-7-17-14;/h3-6,14,17H,1-2,7-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTGZWPUWDFNOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=C(C=C2)C(=O)N3CCOCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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